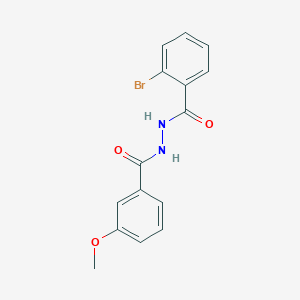![molecular formula C14H21BrN2O2 B5830992 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5830992.png)
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective dopamine D3 receptor antagonists and has been shown to exhibit promising results in preclinical studies.
Mechanism of Action
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. This receptor is involved in the regulation of reward, motivation, and emotional processing, which makes it a potential target for the treatment of addiction and other related disorders. By blocking the dopamine D3 receptor, 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol reduces the rewarding effects of drugs of abuse and prevents relapse.
Biochemical and Physiological Effects
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models of addiction. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been shown to have a low potential for abuse, which makes it a promising candidate for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is its high selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other related disorders. Additionally, 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been shown to have a low potential for abuse, which makes it a safer alternative to other drugs of abuse. However, one of the limitations of 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is its poor solubility in water, which makes it difficult to administer in vivo. This can be overcome by using alternative administration routes, such as intravenous or intraperitoneal injection.
Future Directions
There are several future directions for the research on 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Another direction is to develop more efficient synthesis methods for 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, which can improve its yield and purity. Additionally, future research can focus on developing alternative administration routes for 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, which can improve its bioavailability and efficacy. Finally, clinical trials can be conducted to evaluate the safety and efficacy of 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in humans, which can pave the way for its potential clinical use.
Conclusion
In conclusion, 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D3 receptor makes it a potential candidate for the treatment of addiction and other related disorders. However, further research is needed to investigate its potential therapeutic applications in other disorders, develop more efficient synthesis methods, and evaluate its safety and efficacy in humans.
Synthesis Methods
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol can be synthesized by reacting 2-bromo-4'-methoxyacetophenone with 4-ethylpiperazine in the presence of sodium hydride. The resulting intermediate is then treated with 2,6-dimethoxyphenol to yield 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been reported in the literature and has been successfully used by various research groups.
Scientific Research Applications
4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit high selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction, Parkinson's disease, schizophrenia, and other related disorders. In preclinical studies, 4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models of addiction. It has also been shown to improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
4-bromo-2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-16-4-6-17(7-5-16)10-11-8-12(15)9-13(19-2)14(11)18/h8-9,18H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSGPPPPBNTAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)

![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![N-(2-methoxybenzyl)-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5830978.png)
![4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5830985.png)

